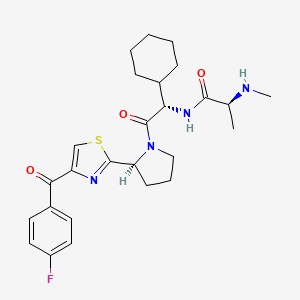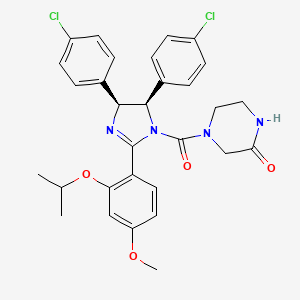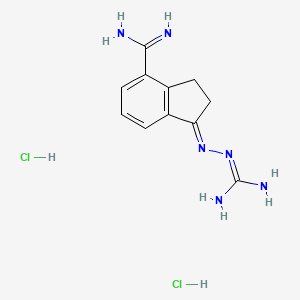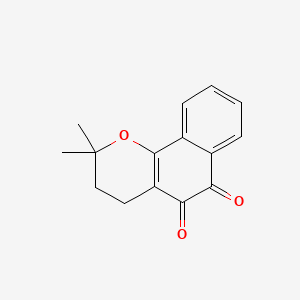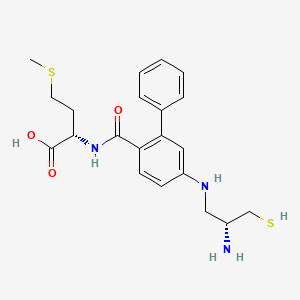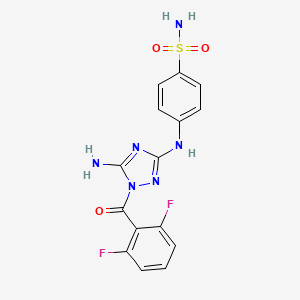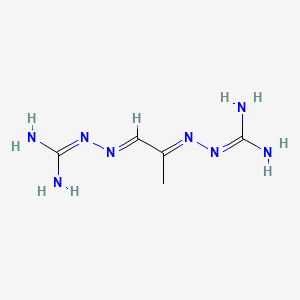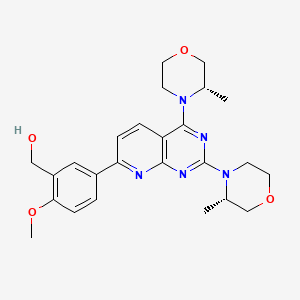
AZD8055
Overview
Description
AZD-8055 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin kinase. The mammalian target of rapamycin kinase is a serine/threonine kinase that belongs to the phosphatidylinositol 3-kinase-like kinase superfamily. It functions as a central controller of cell growth, cell survival, and autophagy by sensing mitogen, energy, and nutrient levels .
Mechanism of Action
Target of Action
AZD8055 is a potent, selective inhibitor of the mammalian target of rapamycin (mTOR) kinase . It targets both mTORC1 (rapamycin-sensitive) and mTORC2 (rapamycin insensitive) complexes . mTOR is a central controller of cell growth and a negative regulator of autophagy .
Mode of Action
This compound is an ATP-competitive inhibitor of mTOR kinase activity . It inhibits the phosphorylation of mTORC1 substrates p70S6K and 4E-BP1 as well as the phosphorylation of the mTORC2 substrate AKT . The rapamycin-resistant T37/46 phosphorylation sites on 4E-BP1 are fully inhibited by this compound .
Biochemical Pathways
This compound affects the mTOR pathway, which regulates cell growth, cell survival, and autophagy . Mitogenic signals are transmitted to mTOR via PI3K and AKT . This compound inhibits the phosphorylation of mTORC1 substrates p70S6K and 4E-BP1, both involved in protein translation . It also inhibits the phosphorylation of the mTORC2 substrate AKT .
Pharmacokinetics
This compound is rapidly absorbed with a median tmax of approximately 0.5 hours . The exposure to this compound increases with increasing doses . .
Result of Action
In vitro, this compound potently inhibits proliferation and induces autophagy in different cells . In vivo, it induces a dose-dependent pharmacodynamic effect on phosphorylated S6 and phosphorylated AKT at plasma concentrations leading to tumor growth inhibition . Notably, this compound results in significant growth inhibition and/or regression in xenografts, representing a broad range of human tumor types .
Biochemical Analysis
Biochemical Properties
AZD8055 plays a crucial role in biochemical reactions by inhibiting the activity of mTOR kinase, which is a central regulator of cell growth, proliferation, and survival. The compound interacts with several enzymes, proteins, and other biomolecules, including mTORC1 and mTORC2 complexes. This compound inhibits the phosphorylation of mTORC1 substrates p70S6K and 4E-BP1, as well as the mTORC2 substrate AKT . This inhibition leads to a significant reduction in cap-dependent translation and downstream signaling pathways, ultimately affecting cell growth and survival.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation, inducing autophagy, and promoting apoptosis. In cancer cells, this compound has been shown to inhibit the phosphorylation of key signaling proteins, such as p70S6K and AKT, thereby disrupting cell signaling pathways and gene expression . Additionally, this compound affects cellular metabolism by altering glycolytic pathways and mitochondrial respiration, leading to reduced glucose consumption and metabolic disruption .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of mTOR kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, such as p70S6K and 4E-BP1 in the mTORC1 complex, and AKT in the mTORC2 complex . By blocking these phosphorylation events, this compound effectively disrupts mTOR-mediated signaling pathways, leading to reduced cell growth, proliferation, and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, with a median time to maximum concentration (tmax) of approximately 0.5 hours . This compound induces a dose-dependent pharmacodynamic effect on phosphorylated S6 and phosphorylated AKT, leading to tumor growth inhibition in vivo . Long-term studies have shown that this compound can maintain its inhibitory effects on mTOR signaling pathways, resulting in sustained tumor growth inhibition and regression in xenograft models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated dose-dependent tumor growth inhibition in various xenograft models. For instance, oral administration of this compound at doses of 10 mg/kg and 20 mg/kg resulted in tumor growth inhibition of 57% and 85%, respectively . Higher doses of this compound have been associated with increased toxicity, including elevated transaminase levels and fatigue .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of mTOR signaling. The compound disrupts glycolytic pathways and mitochondrial respiration, leading to altered metabolic flux and reduced glucose consumption . Additionally, this compound impairs autophagy and enhances the mitochondrial unfolded protein response (mitoUPR) cell stress response pathway .
Transport and Distribution
Within cells and tissues, this compound is rapidly absorbed and distributed. The compound’s pharmacokinetics indicate a median tmax of approximately 0.5 hours, with exposure increasing with higher doses . This compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target cells .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with mTOR complexes. The compound’s activity is directed towards the inhibition of mTORC1 and mTORC2, leading to reduced phosphorylation of downstream targets . This compound’s localization and function are influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments and organelles.
Preparation Methods
The synthesis of AZD-8055 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that AZD-8055 is prepared as a 10 mmol/L stock solution in dimethyl sulfoxide for in vitro studies . Industrial production methods for AZD-8055 are also proprietary and involve advanced chemical synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
AZD-8055 undergoes various chemical reactions, primarily focusing on its interaction with the mammalian target of rapamycin kinase. It competitively binds with ATP, inhibiting the phosphorylation of mammalian target of rapamycin complex 1 substrates such as p70S6K and 4E-BP1, as well as mammalian target of rapamycin complex 2 substrates like AKT . The major products formed from these reactions include phosphorylated proteins that play crucial roles in cell growth and survival.
Scientific Research Applications
AZD-8055 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research due to its ability to inhibit the mammalian target of rapamycin kinase, leading to the inhibition of tumor cell growth and proliferation . AZD-8055 has shown promising results in preclinical studies, demonstrating its potential as an anticancer agent. It is also used in studies related to autophagy, cell metabolism, and signal transduction pathways .
Comparison with Similar Compounds
AZD-8055 is unique in its high selectivity and potency as an inhibitor of the mammalian target of rapamycin kinase. It shows excellent selectivity against all class I phosphatidylinositol 3-kinase isoforms and other members of the phosphatidylinositol 3-kinase-like kinase family . Similar compounds include LY294002, PI-103, NVP-BEZ235, and XL-765, which also inhibit the phosphatidylinositol 3-kinase pathway but may have different selectivity and potency profiles .
Properties
IUPAC Name |
[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLFRAWTRWDEDF-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020704 | |
| Record name | AZD 8055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009298-09-2 | |
| Record name | 5-[2,4-Bis[(3S)-3-methyl-4-morpholinyl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009298-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-8055 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-8055 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD 8055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-8055 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970JJ37FPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


